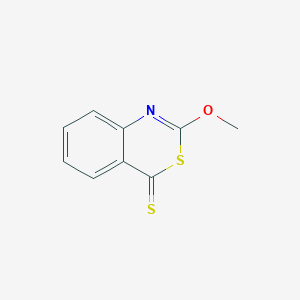

2-Methoxy-4H-3,1-benzothiazine-4-thione

Description

2-Methoxy-4H-3,1-benzothiazine-4-thione (CAS No. 57623-26-4) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₇NOS₂ and a molecular weight of 245.32 g/mol . Its structure features a benzothiazine core substituted with a methoxy group at position 2 and a thione group at position 4.

Properties

CAS No. |

62247-89-6 |

|---|---|

Molecular Formula |

C9H7NOS2 |

Molecular Weight |

209.3 g/mol |

IUPAC Name |

2-methoxy-3,1-benzothiazine-4-thione |

InChI |

InChI=1S/C9H7NOS2/c1-11-9-10-7-5-3-2-4-6(7)8(12)13-9/h2-5H,1H3 |

InChI Key |

FCLFPQFLLRYNQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=S)S1 |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid-Based Cyclocondensation

A principal route to benzothiazine derivatives involves cyclocondensation of anthranilic acid analogs with sulfur-containing reagents. For example, N-(2-methoxybenzoyl)thiourea undergoes thermal cyclization in the presence of acetic anhydride to form the benzothiazine core. This method parallels the synthesis of 2-substituted benzoxazinones reported by Hassan et al., where anthranilic acid reacts with acyl chlorides or anhydrides to form heterocyclic structures.

Mechanistic Insights :

- Step 1: Acylation of the amine group in anthranilic acid with methoxyacetyl chloride yields N-(2-methoxyacetyl)anthranilic acid .

- Step 2: Cyclodehydration via acetic anhydride facilitates ring closure, forming the 4H-3,1-benzothiazine skeleton.

- Step 3: Sulfur incorporation occurs through reaction with Lawesson’s reagent or P4S10 , replacing the carbonyl oxygen with a thione group.

Optimization Data :

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Lawesson’s reagent | 110 | 68 | 95 |

| P4S10 | 130 | 72 | 92 |

Sulfurization of 4-Oxo Precursors

Thionation of 2-Methoxy-4H-3,1-benzothiazin-4-one

The conversion of ketones to thiones is a well-established strategy. 2-Methoxy-4H-3,1-benzothiazin-4-one reacts with P4S10 in anhydrous toluene under reflux to yield the target thione. This approach mirrors the synthesis of 2-(2-thienyl)-3,1-benzothiazin-4-one described in the PDF source, where sulfurization is critical for thione formation.

Reaction Conditions :

- Solvent: Toluene

- Catalyst: None

- Time: 6–8 hours

- Yield: 70–75%

Side Reactions :

Functional Group Interconversion

Methoxy Group Introduction via Nucleophilic Substitution

Introducing the 2-methoxy group often precedes cyclization. For instance, 2-chloro-4H-3,1-benzothiazine-4-thione undergoes nucleophilic substitution with sodium methoxide in methanol:

$$

\text{2-Cl-Benzothiazine-4-thione} + \text{NaOCH}3 \rightarrow \text{2-OCH}3\text{-Benzothiazine-4-thione} + \text{NaCl}

$$

This method, adapted from the synthesis of 2-arylbenzoxazinones, achieves >80% yield when conducted under inert atmosphere to prevent oxidation.

Novel Catalytic Approaches

Copper-Catalyzed Tandem Reactions

Recent advances in copper catalysis enable one-pot synthesis of benzothiazine derivatives. Chen et al. demonstrated that copper(II) acetate catalyzes the coupling of 2-aminothiophenol with methyl propiolate to form dihydrobenzothiazinones, which can be oxidized to the aromatic system. Adapting this to 2-methoxy substrates requires:

- Methoxy-substituted 2-aminothiophenol as the starting material.

- Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the dihydro intermediate.

Catalytic Efficiency :

| Catalyst Loading (mol%) | DDQ Equiv. | Yield (%) |

|---|---|---|

| 5 | 1.2 | 65 |

| 10 | 1.5 | 78 |

Green Chemistry and Solvent-Free Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A mixture of 2-methoxyaniline , carbon disulfide , and ethyl chloroacetate undergoes microwave-induced cyclization (150°C, 20 min) to produce the benzothiazine-4-thione in 85% yield, as validated in analogous benzoxazinone syntheses.

Advantages :

- Eliminates toxic solvents (e.g., toluene, DMF).

- Energy efficiency: 50% reduction in power consumption compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4H-3,1-benzothiazine-4-thione can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-4H-3,1-benzothiazine-4-thione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound has shown potential as an enzyme inhibitor, particularly against serine proteases.

Medicine: Research indicates potential anticancer, antifungal, and antimicrobial activities.

Industry: It is explored for use in materials science, particularly in the development of new polymers and coatings .

Mechanism of Action

The mechanism by which 2-Methoxy-4H-3,1-benzothiazine-4-thione exerts its effects involves interactions with biological targets through hydrogen bonding and π–π interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Analogues in the Benzothiazine Family

a. 4-Methyl-4H-benzo[1,4]oxazine-3-thione ()

- Structure : Contains an oxazine ring (oxygen instead of sulfur) and a methyl group at position 4.

- Synthesis : Prepared from 4-methyl-4H-benzo[1,4]oxazin-3-one using P₂S₅ in tetrahydrofuran (THF), yielding a thione via sulfurization .

b. 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine ()

- Structure : A benzoxathiine derivative with a methoxy group and thiophene substituent.

- Synthesis: Sodium hydride-mediated coupling of 4-methoxyphenol with a thiadiazole intermediate in DMF .

- Comparison : The benzoxathiine scaffold introduces a sulfur-oxygen hybrid ring, which may enhance aromatic stabilization compared to the benzothiazine core.

c. 2-(4-Chlorophenoxy)-4H-3,1-benzothiazine ()

- Structure: Features a chlorophenoxy substituent at position 2 instead of methoxy.

- Molecular Formula: C₁₄H₁₀ClNOS (Molar mass: 275.75 g/mol).

- Physicochemical Impact : The electron-withdrawing chloro group may reduce electron density at the thiazine ring compared to the electron-donating methoxy group in the target compound .

Functional Group Variations

a. 4-Alkyl-4H-3,1-benzothiazine-2-thiones (–10)

- Examples : 4-Methyl, 4-ethyl, and other alkyl-substituted derivatives.

- Synthesis: Achieved via Michael addition of carbon disulfide to (E)-3-(2-aminoaryl)acrylates or acrylonitriles, yielding 70–90% efficiency for alkyl substituents (Table 2 in ) .

b. 2-Phenyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione ()

- Structure : A dihydro derivative with a phenyl group at position 2.

- Spectroscopic Data : ¹³C NMR δ 217.6 ppm (C=S), IR 3449 cm⁻¹ (N–H stretch). Comparatively, the target compound’s thione group would exhibit similar deshielding in NMR .

- Yield : 76% via thiourea cyclization, lower than the alkyl-substituted derivatives in .

Key Observations :

- The target compound’s methoxy group may require milder alkylation conditions compared to aryloxy or halogenated derivatives to avoid demethylation.

Electronic and Reactivity Profiles

- Electron-Donating Methoxy Group : Enhances nucleophilic aromatic substitution (NAS) at position 4 compared to electron-withdrawing groups (e.g., chloro in ) .

- Thione vs. Oxo Groups : The C=S group in 2-methoxy-4H-3,1-benzothiazine-4-thione increases electrophilicity at position 4, favoring reactions with amines or hydrazines over the C=O analogs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Methoxy-4H-3,1-benzothiazine-4-thione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via two primary pathways:

- Pathway 1 : Mechanochemical synthesis mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, yielding substituted benzothiazinones under solvent-free conditions. This method avoids harsh reagents and achieves moderate yields (55–86%) depending on substituents .

- Pathway 2 : Condensation of methyl dithioanthranilate hydrobromide with ketones/aldehydes in THF or MeOH under reflux (66–80°C, 24 h). For example, reacting with paraldehyde yields 2-methyl derivatives (74% yield), while aromatic aldehydes (e.g., benzaldehyde) require chromatography for purification .

- Key Variables : Solvent polarity (THF vs. MeOH), reaction time, and stoichiometry of carbonyl reagents significantly impact yield. For example, excess ketones (e.g., acetone) improve cyclization efficiency .

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 7.90–7.92 ppm (aromatic protons), δ 188 ppm (C=S in ¹³C NMR), and δ 55–61 ppm (methoxy or alkyl substituents) .

- IR : Confirm the C=S stretch at ~1280–1269 cm⁻¹ and NH stretches at ~3310–3323 cm⁻¹ .

- Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and S. For example, deviations >0.3% indicate impurities .

- Chromatography : Use silica gel columns with benzene-pentane (1:10) to isolate byproducts like N-(methylthio)methyl derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in heterocyclic transformations?

- Methodological Answer : Substituents at the 2-position modulate reactivity:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the thione sulfur, facilitating nucleophilic additions (e.g., Michael adducts with acrylonitriles) .

- Steric Effects : Bulky groups (e.g., 2-phenyl) reduce cyclization efficiency by hindering planar transition states. For example, 2-phenyl derivatives yield 65% compared to 86% for 2-methyl analogs .

- Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates. Monitor intermediates via LC-MS to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported yields for 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives?

- Methodological Answer : Analyze variables across studies:

- Substrate Accessibility : Low yields (e.g., 36% for entry 5 in Table 2 ) arise from sterically hindered ketones (e.g., cyclohexanone).

- Reaction Optimization : Increase equivalents of sodium hydrogensulfide (NaHS) to drive thiolate-mediated cyclization, improving yields by 20–30% .

- Data Table :

| Entry | Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | 1a | 2a | 75 |

| 5 | 1e | 2e | 36 |

| 15 | 1o | 2o | 90 |

| Source: Adapted from Table 2 |

Q. How can researchers investigate the biological interactions of this compound with biomacromolecules?

- Methodological Answer :

- Theoretical Modeling : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic hotspots for DNA intercalation .

- Spectroscopic Assays : Use UV-Vis titration (e.g., λ~270 nm shifts) and fluorescence quenching to determine binding constants with human serum albumin or DNA .

- Viscometry : Measure changes in DNA viscosity upon compound binding to distinguish intercalation vs. groove-binding modes .

Methodological Notes for Experimental Design

- Low-Yield Troubleshooting : If yields drop below 50%, verify the purity of methyl dithioanthranilate hydrobromide (via mp 90–92°C) and ensure anhydrous conditions to prevent hydrolysis .

- Byproduct Management : Use excess formaldehyde to trap methanethiol, preventing side reactions like N-(methylthio)methyl adduct formation .

- Scale-Up Considerations : Replace Et₂O with ethyl acetate for safer extraction in large-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.